

Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Ivosidenib is a potent, selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme mutant, a key driver in several cancers. As a chiral molecule, the differential pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods for their separation and quantification. This technical guide provides a comprehensive overview of the methodologies for the chiral separation and analysis of Ivosidenib enantiomers. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside a summary of quantitative data. Furthermore, this guide illustrates the mechanism of action of Ivosidenib through a detailed signaling pathway diagram.

Introduction

Ivosidenib (formerly AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The presence of a stereocenter in the Ivosidenib molecule gives rise to two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and analyze these enantiomers is critical for drug development, quality control, and clinical monitoring.

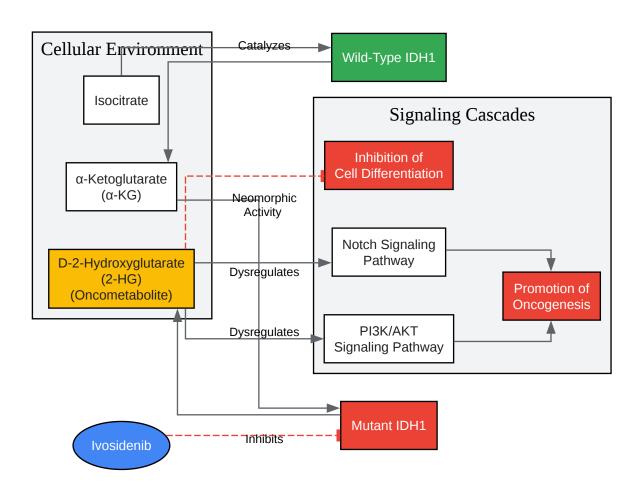


This guide details the core principles and practical aspects of chiral separation of Ivosidenib enantiomers, focusing on HPLC and SFC techniques, which are widely employed for their efficiency and resolution capabilities in chiral analysis.

Mechanism of Action of Ivosidenib

Ivosidenib selectively targets and inhibits the mutant IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the conversion of isocitrate to α -ketoglutarate (α -KG). However, specific mutations in the IDH1 gene, commonly found in certain cancers, lead to a neomorphic enzymatic activity that converts α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting oncogenesis.[1]

Ivosidenib binds to the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the production of 2-HG. This leads to the restoration of normal cellular differentiation processes.[1] Downstream signaling pathways affected by Ivosidenib's action include the Notch and PI3K/AKT pathways.





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Ivosidenib's Mechanism of Action

Chiral Separation Methodologies

The separation of Ivosidenib enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs) in both HPLC and SFC. Columns such as CHIRALPAK® IA, IB, and IC have demonstrated broad applicability for the resolution of a wide range of chiral compounds.

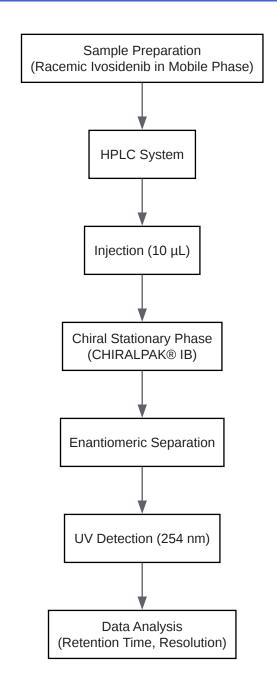
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for chiral separations. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution.

This protocol is a representative method based on common practices for separating similar chiral compounds on polysaccharide-based CSPs.

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
- Chiral Stationary Phase: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
 immobilized on 5 μm silica gel, 250 x 4.6 mm I.D.
- Mobile Phase: A mixture of n-hexane and ethanol. A typical starting composition for method development would be 80:20 (v/v). The ratio can be optimized to achieve baseline separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the racemic Ivosidenib standard in the mobile phase to a concentration of 1 mg/mL.





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Chiral HPLC Experimental Workflow

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.



This protocol outlines a general approach for the chiral SFC separation of Ivosidenib enantiomers.

- Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a UV detector.
- Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
 immobilized on 5 μm silica gel, 250 x 4.6 mm I.D.
- Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 10 minutes.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 35 °C.
- Detection: UV at 254 nm.
- Injection Volume: 5 μL.
- Sample Preparation: Dissolve the racemic Ivosidenib standard in the modifier solvent to a concentration of 1 mg/mL.

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References

- 1. WO2021026436A1 A method for preparing ivosidenib and an intermediate thereof -Google Patents [patents.google.com]
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